molecular formula C23H26N2O2 B4802095 7-METHYL-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE

7-METHYL-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE

Cat. No.: B4802095
M. Wt: 362.5 g/mol
InChI Key: PXBIYRMOUUTJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring, a methylphenyl group, and a chromen-2-one core structure. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the Mannich reaction, which is used to introduce the piperazine moiety into the chromen-2-one core. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

7-METHYL-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-METHYL-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to modulate pharmacokinetic properties, enhancing the compound’s ability to bind to its targets. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-METHYL-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methylphenyl group and the piperazine ring enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug development and research.

Properties

IUPAC Name

7-methyl-4-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-4-3-5-19(12-17)15-24-8-10-25(11-9-24)16-20-14-23(26)27-22-13-18(2)6-7-21(20)22/h3-7,12-14H,8-11,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBIYRMOUUTJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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